molecular formula C8H8F3N5 B11873122 9-Ethyl-2-(trifluoromethyl)purin-6-amine CAS No. 1736-95-4

9-Ethyl-2-(trifluoromethyl)purin-6-amine

Cat. No.: B11873122
CAS No.: 1736-95-4
M. Wt: 231.18 g/mol
InChI Key: DBPJUQIIERGGSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Purine (B94841) Scaffolds in Medicinal Chemistry and Drug Discovery

The purine scaffold, a heterocyclic aromatic organic compound consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, is of fundamental importance in numerous biological processes. nih.govrsc.org Its derivatives are integral components of essential biomolecules such as DNA and RNA, as well as energy carriers like ATP. rsc.org This inherent biological relevance has made the purine structure a focal point for extensive investigation in medicinal chemistry. nih.govnih.gov

In medicinal chemistry, a "privileged pharmacophore" is a molecular framework that is capable of binding to multiple biological targets. The purine and pyrimidine rings are recognized as privileged scaffolds due to their ability to mimic natural nucleobases and participate in crucial molecular interactions. nih.gov The nitrogen atoms within the purine ring system act as hydrogen bond donors and acceptors, while the planar, electron-rich aromatic nature of the rings facilitates π–π stacking and hydrophobic interactions within the active sites of proteins and nucleic acids. nih.gov This versatility allows for the generation of a diverse array of bioactive molecules through various chemical modifications. researchgate.netresearchgate.net

Classification and Structural Context of 9-Ethyl-2-(trifluoromethyl)purin-6-amine

This compound is a synthetic derivative of the purine family, characterized by specific substitutions at the 2, 6, and 9 positions of the core purine ring.

The nomenclature of this compound explicitly defines its structure as a 2,6,9-trisubstituted purine. This class of compounds has been the subject of significant research due to their potential as antitumor agents and kinase inhibitors. mdpi.comnih.govmdpi.com The ability to introduce a wide variety of substituents at these positions allows for the fine-tuning of the molecule's biological activity. nih.gov Research has shown that 2,6,9-trisubstituted purine derivatives can exhibit potent and selective inhibition of various kinases, which are key targets in cancer therapy. mdpi.com

Table 1: Structural Features of this compound

PositionSubstituentChemical Group
2Trifluoromethyl-CF₃
6Amine-NH₂
9Ethyl-CH₂CH₃

The substitution pattern on the purine ring is a critical determinant of a compound's biological activity. Positional isomers, which have the same chemical formula but differ in the position of substituents, can exhibit vastly different pharmacological properties. For instance, alkylation of the purine ring can occur at different nitrogen atoms, leading to a mixture of N-7 and N-9 substituted products, with the N-9 isomer often being the major product. nih.gov The regiochemistry of substitution reactions is therefore a key consideration in the synthesis of purine derivatives. wikipedia.org The electronic properties and steric hindrance of existing substituents can direct incoming groups to specific positions on the purine scaffold. acs.org

Rationale for Research on Trifluoromethyl-Substituted Purines

The incorporation of a trifluoromethyl (-CF₃) group into organic molecules is a widely used strategy in drug design to enhance their physicochemical and biological properties. acs.orgnih.gov The trifluoromethyl group is highly electronegative and lipophilic, which can significantly alter the electronic properties of the purine ring and improve membrane permeability. mdpi.com

Research has shown that trifluoromethyl substitution can lead to increased metabolic stability and enhanced binding affinity to target proteins. mdpi.com In the context of purines, trifluoromethylated derivatives have been synthesized and evaluated as potential anticancer and antiviral agents. nih.gov The presence of the trifluoromethyl group at the C-2 position of the purine ring, as in this compound, is expected to influence its biological activity profile. nih.gov The synthesis of trifluoromethylated purine nucleosides and nucleotides has been an area of active research, with various methods being developed for their efficient preparation. acs.orgnih.govnih.gov

Influence of Trifluoromethyl Moiety on Molecular Properties Relevant to Biological Activity

The substitution of a methyl group or a hydrogen atom with a trifluoromethyl group is a common and effective tactic in medicinal chemistry to fine-tune the properties of drug candidates. acs.org This is due to the unique electronic properties and steric profile of the CF3 group. The trifluoromethyl group is strongly electron-withdrawing, which can significantly alter the electron density of the purine ring system. researchgate.net This modification can influence the pKa of the molecule, affecting its ionization state at physiological pH and its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.

PropertyInfluence of Trifluoromethyl Group
Electronic Effect Strongly electron-withdrawing, alters electron density of the purine ring. researchgate.net
Ionization Can influence the pKa of the molecule.
Binding Affinity May enhance interactions with biological targets. researchgate.net
Molecular Stability The strong C-F bond contributes to increased stability. mdpi.com

Enhanced Lipophilicity and Metabolic Stability imparted by Trifluoromethylation

A critical aspect of drug design is optimizing a molecule's pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion (ADMET). Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and non-polar solvents, is a key determinant of these processes. mdpi.com The trifluoromethyl group is known to increase the lipophilicity of molecules, which can enhance their ability to cross biological membranes and improve oral bioavailability. mdpi.com However, it is important to note that the impact of trifluoromethylation on lipophilicity is not always straightforward and can be context-dependent. researchgate.net

FeatureImpact of Trifluoromethylation
Lipophilicity Generally increases, potentially improving membrane permeability. mdpi.com
Metabolic Stability Significantly enhances due to the strength of the C-F bond, leading to resistance against enzymatic degradation. mdpi.comacs.org
Pharmacokinetics Can lead to a longer biological half-life. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1736-95-4

Molecular Formula

C8H8F3N5

Molecular Weight

231.18 g/mol

IUPAC Name

9-ethyl-2-(trifluoromethyl)purin-6-amine

InChI

InChI=1S/C8H8F3N5/c1-2-16-3-13-4-5(12)14-7(8(9,10)11)15-6(4)16/h3H,2H2,1H3,(H2,12,14,15)

InChI Key

DBPJUQIIERGGSN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(N=C(N=C21)C(F)(F)F)N

Origin of Product

United States

Synthetic Methodologies for 9 Ethyl 2 Trifluoromethyl Purin 6 Amine and Analogous Derivatives

General Strategies for Purine (B94841) Functionalization

The functionalization of the purine core requires precise control over the reactivity of its various positions. General strategies often involve a stepwise approach to introduce different functional groups, leveraging the inherent differences in reactivity at the C2, C6, and C8 positions, as well as the N7 and N9 positions of the imidazole (B134444) ring.

The construction of 2,6,9-trisubstituted purines is a well-established field, driven by the therapeutic potential of this class of compounds. semanticscholar.orgnih.gov These syntheses typically begin with a pre-functionalized purine core that allows for sequential and selective modifications.

A highly effective and common strategy for synthesizing 2,6,9-trisubstituted purines begins with 2,6-dichloropurine (B15474). nih.gov This precursor is advantageous because the two chlorine atoms exhibit differential reactivity towards nucleophilic aromatic substitution (SNAr). The C6 position is significantly more electrophilic and thus more reactive than the C2 position.

This reactivity difference allows for a selective, stepwise substitution sequence:

C6 Substitution: The C6-chloro group is first displaced by a nucleophile, typically an amine, under relatively mild conditions.

N9 Alkylation: Subsequently, the N9 position is alkylated. This step is often complicated by the potential for alkylation at the N7 position, creating a mixture of regioisomers. nih.gov

C2 Substitution: Finally, the less reactive C2-chloro group is substituted. This step often requires harsher reaction conditions, such as higher temperatures or the use of microwave irradiation, to achieve the desired transformation. nih.gov

This sequential approach provides a versatile pathway to a wide array of purine derivatives, as different substituents can be introduced at each step.

Table 1: Sequential Substitution Reactions on 2,6-Dichloropurine
StepPositionTypical ReagentRelative ConditionsReference
1C6Primary/Secondary AmineMild nih.gov
2N9Alkyl Halide + BaseModerate nih.gov
3C2Amine/Alcohol + BaseForced (e.g., Microwave) nih.gov

The purine scaffold, with its multiple points for substitution, is ideally suited for combinatorial chemistry, which enables the rapid synthesis of large libraries of related compounds for biological screening. acs.orgcell.com Both solution-phase and solid-phase synthesis techniques have been developed to generate diverse 2,6,9-trisubstituted purine libraries. cell.comcell.com

In a typical combinatorial approach using a solid support, a purine core is attached to a resin. cell.com Then, a series of building blocks are sequentially added in a combinatorial fashion to the C2, C6, and N9 positions. This methodology allows for the systematic variation of substituents to explore structure-activity relationships (SAR) and optimize lead compounds. cell.comcell.com Solution-phase parallel synthesis is also employed, where reactions are carried out simultaneously in arrays of separate reaction vessels, facilitating the creation of large numbers of individual, purified compounds. tandfonline.com These library-based approaches have been instrumental in the discovery of potent kinase inhibitors and other therapeutic agents. cell.comnih.gov

A critical challenge in the synthesis of compounds like 9-Ethyl-2-(trifluoromethyl)purin-6-amine is controlling the regioselectivity of alkylation. Purines are ambident nucleophiles, and alkylating agents can react at either the N7 or N9 position of the imidazole ring, often resulting in a mixture of products that can be difficult to separate. nih.govacs.orgub.edu The ratio of N9 to N7 isomers is influenced by several factors, including the nature of the purine substrate, the alkylating agent, the solvent, and the base used. ub.edu Achieving high regioselectivity in favor of the desired N9 isomer is a key focus of synthetic methodology development. In some cases, a bulky substituent at the C6 position can sterically hinder the N7 position, thereby promoting alkylation at N9. nih.govacs.orgbyu.edu

The Mitsunobu reaction provides a powerful method for the N-alkylation of purines using an alcohol as the alkyl source. organic-chemistry.org This reaction typically involves triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds by activating the alcohol, which is then susceptible to nucleophilic attack by the purine nitrogen.

The most direct and widely used method for introducing an ethyl group at the N9 position is through reaction with an ethyl halide, such as ethyl iodide or ethyl bromide, in the presence of a base. nih.govub.edu This SN2 reaction involves the deprotonation of the purine N-H by a base to form a purine anion, which then acts as a nucleophile.

Commonly used bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and various organic bases, often in a polar aprotic solvent like dimethylformamide (DMF). nih.govnih.gov This method frequently yields a mixture of N9- and N7-alkylated regioisomers, with the N9 isomer typically being the major product. nih.gov The N9/N7 ratio can be optimized by careful selection of reaction conditions. For instance, microwave-assisted reactions have been shown to improve yields and regioselectivity while significantly reducing reaction times. ub.edu

Table 2: Comparison of N9-Alkylation Methods
MethodAlkyl SourceKey ReagentsPrimary AdvantagePrimary DisadvantageReference
Mitsunobu ReactionAlcohol (e.g., Ethanol)PPh₃, DEAD/DIADUses alcohols directly; can offer good N9 selectivity.Byproduct removal can be difficult; can still produce N7 isomer. mdpi.com
Alkyl Halide AlkylationAlkyl Halide (e.g., Ethyl Iodide)Base (e.g., NaH, K₂CO₃)Direct, common, and uses readily available reagents.Often produces a mixture of N9 and N7 regioisomers. nih.govub.edu

Introduction of Trifluoromethyl Groups onto the Purine Core

The incorporation of a trifluoromethyl (CF₃) group, particularly at the C2 position of the purine ring, is a key step in the synthesis of the target compound. This modification is known to significantly influence the molecule's electronic properties and biological activity.

Copper-catalyzed reactions have become a cornerstone for the formation of carbon-CF₃ bonds due to the high efficiency and relative affordability of copper catalysts. nih.gov These methods are instrumental in the trifluoromethylation of heterocyclic compounds, including purines. The general mechanism often involves a trifluoromethyl source, such as trifluoromethyltrimethylsilane (TMSCF₃) or Togni's reagent, and a copper(I) catalyst.

The process typically begins with the reaction of a halo-substituted purine, often a 2-chloro or 2-iodo derivative. The copper(I) catalyst facilitates the transfer of the CF₃ group to the purine core. For instance, the trifluoromethylation of a 2-halopurine precursor would proceed via a copper-mediated pathway where the CF₃ group, delivered from a reagent like (bpy)Cu(CF₃)₃, displaces the halide at the C2 position. This method is advantageous for its functional group tolerance and applicability to complex molecular scaffolds. nih.govnih.gov

Research has demonstrated the broad utility of copper catalysis for introducing trifluoromethyl groups into various organic molecules, including aryl and alkyl halides. nih.govprinceton.edu These reactions often proceed smoothly, providing the desired trifluoromethylated products in good to excellent yields with high regioselectivity. nih.gov

Table 1: Overview of Copper-Catalyzed Trifluoromethylation

Trifluoromethyl Source Catalyst Substrate Key Features
Togni's Reagent CuCl Alkenes, Heterocycles Electrophilic trifluoromethylation; mild conditions. nih.gov
TMSCF₃ (Ruppert-Prakash reagent) CuI Aryl/Heteroaryl Halides Nucleophilic trifluoromethylation; often requires a fluoride source.
(CF₃SO₂)₂Zn Cu(I) salts Purine Nucleosides Radical trifluoromethylation; effective for C-H functionalization. acs.org

Directing the trifluoromethylation to the C2 position of the purine ring requires specific synthetic strategies. A common and effective approach involves starting with a pre-functionalized purine that has a suitable leaving group at the C2 position.

A typical precursor for this transformation is a 2-halopurine, such as 2-chloro- or 2-iodo-9-substituted-6-aminopurine. The increased reactivity of the C-I bond often makes 2-iodopurines the preferred substrate for copper-catalyzed trifluoromethylation reactions. The reaction of 2-iodo-9-ethyl-9H-purin-6-amine with a trifluoromethylating agent in the presence of a copper catalyst would yield the desired this compound.

Studies on adenosine (B11128) derivatives have shown that direct trifluoromethylation can lead to a mixture of products, with substitution occurring at the C2 and C8 positions. acs.org Therefore, the use of a 2-halo precursor provides a more controlled and regioselective route to the C2-trifluoromethylated product.

Derivatization at the 6-Amino Position

The primary amino group at the C6 position of this compound offers a versatile handle for further chemical modification. Derivatization at this site can be used to explore structure-activity relationships (SAR) or to attach probes for biological studies. Standard reactions for primary aromatic amines can be applied, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These derivatization reactions allow for the synthesis of a library of analogues with diverse substituents at the 6-amino position, which can be crucial for modulating the compound's biological profile.

Synthetic Pathways to this compound

The synthesis of the title compound is best achieved through a multi-step process that allows for the precise installation of the required substituents on the purine core.

Stepwise Construction of the Substituted Purine Ring

A plausible and efficient synthetic route to this compound involves a sequence of regioselective reactions starting from a commercially available purine derivative.

Starting Material Selection: A suitable starting material is 2,6-dichloropurine. This compound provides two reactive sites for sequential substitution.

N9-Ethylation: The first step is the regioselective ethylation at the N9 position of the purine ring. Direct alkylation of purines can often lead to a mixture of N7 and N9 isomers. acs.org However, for many 6-substituted purines, N9 is the thermodynamically favored product. The reaction of 2,6-dichloropurine with an ethylating agent like ethyl iodide or ethyl bromide in the presence of a base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF or acetonitrile typically yields 2,6-dichloro-9-ethyl-9H-purine as the major product. ub.edu

Selective Amination at C6: The next step is the nucleophilic aromatic substitution of the chlorine atom at the C6 position. The C6 position is generally more reactive towards nucleophiles than the C2 position. Treatment of 2,6-dichloro-9-ethyl-9H-purine with ammonia (e.g., ammonia in methanol or ammonium hydroxide) selectively displaces the C6-chloro group to afford 2-chloro-9-ethyl-9H-purin-6-amine.

C2-Trifluoromethylation: The final key step is the introduction of the trifluoromethyl group at the C2 position. As described in section 2.1.3.1, this is effectively achieved through a copper-catalyzed trifluoromethylation reaction. The intermediate, 2-chloro-9-ethyl-9H-purin-6-amine, can be converted to the corresponding 2-iodo derivative for higher reactivity, followed by reaction with a suitable trifluoromethylating agent and a copper(I) catalyst to yield the final product, this compound.

This stepwise approach ensures high regioselectivity and provides a reliable pathway to the target compound.

Purification and Spectroscopic Characterization of Synthetic Intermediates and Final Compounds

Throughout the synthetic sequence, purification of intermediates and the final product is essential to ensure high purity. Subsequent characterization is required to confirm the chemical structure of the synthesized compounds.

Purification Methods: Purification of purine derivatives is commonly achieved using column chromatography. teledynelabs.com The choice of stationary and mobile phases depends on the polarity of the compound.

Silica Gel Chromatography: For less polar purine derivatives, a normal-phase silica gel column with a gradient of hexane/ethyl acetate or dichloromethane/methanol is often effective. teledynelabs.com

Reversed-Phase Chromatography (C18): For more polar compounds, reversed-phase chromatography using a C18 column with a water/acetonitrile or water/methanol gradient, often with an acidic modifier like formic acid or TFA to improve peak shape, is employed. teledynelabs.com

Amine-Functionalized Silica: Amine columns can offer different selectivity and are particularly useful for purifying basic compounds like purines. teledynelabs.com

Spectroscopic Characterization: The structures of the synthetic intermediates and the final this compound are confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The ¹H NMR spectrum provides key information. For the final product, one would expect to see signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), distinct signals for the purine ring protons (e.g., H8), and a broad signal for the -NH₂ protons.

¹³C NMR: The ¹³C NMR spectrum would show characteristic signals for the purine ring carbons, the ethyl group carbons, and a quartet for the trifluoromethyl carbon due to coupling with the fluorine atoms.

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly diagnostic for this compound. It is expected to show a single, sharp signal for the CF₃ group. acs.orgnih.gov The chemical shift of this signal provides confirmation of the electronic environment of the trifluoromethyl group. acs.orgrsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), typically with electrospray ionization (ESI), is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic functional groups, such as the N-H stretching vibrations of the amino group and C-F stretching vibrations of the trifluoromethyl group.

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR Signals for ethyl group (~1.5 ppm, triplet, 3H; ~4.2 ppm, quartet, 2H), purine H8 proton (~8.0-8.5 ppm, singlet, 1H), and NH₂ protons (broad singlet).
¹³C NMR Resonances for purine carbons, ethyl carbons, and a characteristic quartet for the CF₃ carbon (~120 ppm, JC-F ~270 Hz).
¹⁹F NMR A singlet for the CF₃ group, typically in the range of -60 to -70 ppm (relative to CFCl₃).

| HRMS (ESI) | Accurate mass measurement corresponding to the molecular formula C₈H₈F₃N₅. |

Chemical Reactivity and Derivatization of 9 Ethyl 2 Trifluoromethyl Purin 6 Amine

Reactivity Profile of the Purine (B94841) Heterocycle

The purine ring system in 9-Ethyl-2-(trifluoromethyl)purin-6-amine is an aromatic heterocycle with multiple nitrogen atoms that can act as sites for electrophilic attack and alkylation. The substitution pattern of this particular compound, with an amino group at C6 and a trifluoromethyl group at C2, modulates the electron density and, consequently, the reactivity of the ring.

In the context of electrophilic substitution, positions on the purine ring, such as C8, can be susceptible to attack. For example, bromination of 9-substituted adenine (B156593) derivatives has been shown to occur at the C8 position. The presence of the activating 6-amino group and the deactivating 2-trifluoromethyl group would create a nuanced reactivity profile for electrophilic substitution on the purine core of this compound.

Transformations and Functional Group Interconversions at the 6-Amine Position

The 6-amino group of this compound is a key site for chemical modification, allowing for the introduction of a wide range of functionalities.

One of the most significant transformations of the 6-amino group is its conversion to a halogen via diazotization. Nonaqueous diazotization of aminopurine derivatives using reagents like tert-butyl nitrite (B80452) or sodium nitrite in the presence of a halide source provides a convenient route to 6-halopurines. nih.govacs.org This Sandmeyer-type reaction would convert the 6-amino group of the target compound into a chloro, bromo, or iodo substituent, which can then serve as a versatile handle for further nucleophilic substitution reactions.

The 6-amino group can also undergo acylation reactions. Treatment with acid anhydrides or acyl chlorides can introduce various acyl groups, forming the corresponding N-acylpurine derivatives. For example, esterification of related 2-amino-6-fluoro-9-substituted purines with acid anhydrides in the presence of a catalytic amount of DMAP has been reported to yield both mono- and diesters. nih.gov

Furthermore, the 6-amino group itself can be introduced into the purine ring system by the displacement of a 6-chloro substituent with an amine. This synthetic route, used in the preparation of related 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purines, highlights the potential for the 6-position to undergo nucleophilic aromatic substitution. nih.gov This suggests that, under certain conditions, the 6-amino group could potentially be displaced by other nucleophiles, although this is generally a less common reaction for aminopurines.

Reaction Type Reagents and Conditions Product Type Reference
Diazotizationtert-butyl nitrite or sodium nitrite, halide source (e.g., TMS-Cl, TMS-Br)6-Halopurine derivative nih.govacs.org
AcylationAcid anhydride (B1165640) (e.g., Ac₂O, (EtCO)₂O), DMAP, DMFN-Acylpurine derivative nih.gov
Nucleophilic Substitution (Introduction of Amino Group)Amine (e.g., dimethylamine), starting from 6-chloropurine6-Aminopurine derivative nih.gov

Chemical Modifications Involving the 2-Trifluoromethyl Group

The trifluoromethyl group (CF₃) is known for its high stability due to the strength of the carbon-fluorine bonds. mdpi.com It is generally resistant to chemical, electrochemical, thermal, and photochemical degradation. mdpi.com This high stability means that the 2-trifluoromethyl group on the purine ring of this compound is largely unreactive under many standard reaction conditions.

Studies on the stability of trifluoromethyl groups on aromatic rings have shown that they are robust under both acidic and basic conditions. rsc.org This inertness is a key feature that is often exploited in medicinal chemistry to block metabolic pathways and enhance the stability of drug candidates. mdpi.com

While direct chemical modification of the trifluoromethyl group itself is challenging and not commonly reported for purine systems, its strong electron-withdrawing nature significantly influences the reactivity of the purine ring. This electronic effect can direct other reactions on the heterocyclic core. The synthesis of trifluoromethylated purines typically involves the introduction of the CF₃ group at an early stage, rather than its modification once on the purine scaffold. acs.org

Reactions at the N9-Ethyl Moiety

The N9-ethyl group of this compound offers another site for potential chemical modification, primarily through reactions involving the ethyl chain or its complete removal.

The synthesis of 9-alkylpurines is commonly achieved through the N-alkylation of a purine precursor. nih.gov This process can sometimes lead to a mixture of N7 and N9 isomers, with the N9 isomer often being the thermodynamically favored product. The synthesis of related 9-(substituted benzyl)-purines has been achieved by alkylating the corresponding 6-chloro-2-(trifluoromethyl)-9H-purine with a benzyl (B1604629) halide. nih.gov

While the N-alkyl bond in 9-alkylpurines is generally stable, dealkylation reactions are known to occur under specific conditions. For example, enzymatic systems in biological contexts can catalyze the N-dealkylation of various alkylamines. nih.gov Chemical methods for N-dealkylation often require more forcing conditions. The stability of the N9-ethyl group in this compound would be an important consideration in designing multi-step synthetic sequences.

Computational and Theoretical Investigations

Molecular Modeling Approaches

Molecular modeling encompasses a range of techniques used to represent and simulate the behavior of molecules. For a compound like 9-Ethyl-2-(trifluoromethyl)purin-6-amine, these approaches would be crucial in elucidating its potential as a biologically active agent.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

While no specific docking studies for this compound have been identified, research on other purine (B94841) derivatives demonstrates that these simulations can identify key binding modes and interactions within the active site of a target protein. Such studies typically generate a "docking score" to estimate the binding affinity and analyze the hydrogen bonds and hydrophobic interactions that stabilize the ligand-target complex.

Molecular Dynamics Simulations to Explore Conformational Space and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time. An MD simulation of this compound, both in solution and when bound to a target, would reveal its conformational flexibility and the stability of its interactions. This method allows researchers to observe how the molecule moves and adapts its shape, providing a more realistic understanding of its behavior than static models. For a ligand-protein complex, MD simulations can confirm the stability of the binding pose predicted by docking and calculate binding free energies.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations are used to investigate the electronic structure and properties of molecules. Density Functional Theory (DFT) is a popular method within this category due to its balance of accuracy and computational cost.

Analysis of Hydrogen Bonding CharacteristicsHydrogen bonds play a critical role in the specificity of molecular recognition. For this compound, the amine group and the nitrogen atoms in the purine ring are potential hydrogen bond donors and acceptors. DFT calculations can be used to precisely characterize the geometry and energetics of these hydrogen bonds. For instance, studies on the similar compound, 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine, have utilized crystallographic data to detail intermolecular N—H···N hydrogen bonds that link molecules in the solid state.researchgate.netnih.govA theoretical analysis would complement such experimental findings by quantifying the strength of these interactions.

Table 1: Hypothetical Hydrogen Bond Analysis Parameters for this compound (Illustrative)

Donor Atom Acceptor Atom H···A Distance (Å) D-H···A Angle (°) Interaction Energy (kcal/mol)
N(6)-H N(1) (intermolecular) Data not available Data not available Data not available
N(6)-H N(7) (intermolecular) Data not available Data not available Data not available
N(6)-H Solvent (e.g., Water) Data not available Data not available Data not available

Note: This table is for illustrative purposes only. The data would be generated from specific DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

A QSAR study involving this compound would require a dataset of structurally similar purine derivatives with measured biological activity. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. Studies on other series of purine derivatives have successfully used 3D-QSAR models to explain how steric and electronic properties influence their cytotoxic effects, guiding the design of more potent compounds. researchgate.netsemanticscholar.org

Table 2: Illustrative Molecular Descriptors for QSAR Analysis of Purine Derivatives

Compound Molecular Weight LogP Polar Surface Area (Ų) Number of H-bond Donors Number of H-bond Acceptors Biological Activity (IC₅₀, µM)
This compound 231.19 Data not available Data not available Data not available Data not available Data not available
Analog 1 Data not available Data not available Data not available Data not available Data not available Data not available
Analog 2 Data not available Data not available Data not available Data not available Data not available Data not available
Analog 3 Data not available Data not available Data not available Data not available Data not available Data not available

Note: This table illustrates the type of data required for a QSAR study. Specific values are not available for the target compound.

2D- and 3D-QSAR Model Development

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com These models are essential for predicting the activity of novel molecules and optimizing lead compounds.

2D-QSAR: This approach uses molecular descriptors calculated from the 2D representation of a molecule, such as topological, constitutional, and physicochemical properties. researchgate.net For a series of purine derivatives analogous to this compound, a 2D-QSAR model would be developed by first calculating a wide range of descriptors for each compound. researchgate.net These descriptors, along with their corresponding biological activities (e.g., IC₅₀ values), are then used to generate a mathematical equation, often through multiple linear regression (MLR) or machine learning algorithms. researchgate.netresearchgate.net Studies on adenine (B156593) derivatives have shown that descriptors related to molecular volume, dipole moment, and specific atomic charges can be critical for binding affinity. nih.gov

3D-QSAR: This method extends the analysis to the three-dimensional properties of molecules, such as their shape and electrostatic potential. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly employed. nih.govmdpi.com To develop a 3D-QSAR model for a series of 9-substituted-2-(trifluoromethyl)purine analogues, the molecules would first be aligned based on a common scaffold. nih.gov Then, steric and electrostatic fields are calculated around each molecule. The resulting models generate contour maps that visualize regions where modifications to the structure would likely increase or decrease biological activity. mdpi.com For instance, a CoMSIA model might indicate that bulky substituents are favored in one region (green contours) but disfavored in another (yellow contours), providing direct guidance for rational drug design. nih.govmdpi.com

Below is an example of descriptors that would be relevant in a QSAR study of purine derivatives.

Descriptor TypeExample DescriptorRelevance to Biological Activity
Electronic Dipole MomentInfluences long-range interactions with the target protein. nih.gov
Topological Wiener IndexRelates to molecular branching and compactness.
Physicochemical LogP (Partition Coefficient)Describes the hydrophobicity of the molecule, affecting membrane permeability and binding. mdpi.com
Quantum Chemical ELUMO (Energy of Lowest Unoccupied Molecular Orbital)Indicates electrophilicity and potential for covalent interactions. mdpi.com
3D (CoMFA/CoMSIA) Steric and Electrostatic FieldsMaps the 3D spatial requirements for optimal interaction with a receptor. nih.govnih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, used when the 3D structure of the biological target is unknown. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov

A ligand-based pharmacophore model for a series of compounds including this compound would be generated by superimposing the 3D structures of several known active molecules. nih.govmdpi.com Computational algorithms then identify common chemical features, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (RA). nih.gov

For this compound, the key pharmacophoric features would likely include:

Hydrogen Bond Donors: The amine group at the 6-position.

Hydrogen Bond Acceptors: The nitrogen atoms within the purine ring system (N1, N3, N7).

Hydrophobic/Aromatic Features: The purine ring itself and the ethyl group at the 9-position.

Once a statistically significant pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual databases for novel compounds that match the required features, potentially identifying new chemical scaffolds with the desired biological activity. rsc.orgmdpi.com

The table below outlines the typical features in a pharmacophore model for purine-based compounds.

Pharmacophoric FeatureCorresponding Chemical Moiety in the CompoundPotential Interaction with Target
Hydrogen Bond Donor (HBD) N6-Amine (–NH₂)Forms hydrogen bonds with acceptor groups (e.g., carbonyl oxygen) in the receptor's active site.
Hydrogen Bond Acceptor (HBA) Purine Ring Nitrogens (N1, N3)Accepts hydrogen bonds from donor groups (e.g., amide protons, hydroxyl groups) in the receptor.
Aromatic Ring (RA) Purine Bicyclic SystemEngages in π-π stacking or hydrophobic interactions with aromatic residues like Phenylalanine or Tyrosine.
Hydrophobic Group (HY) N9-Ethyl GroupOccupies a hydrophobic pocket within the binding site.

Prediction and Analysis of Molecular Properties Relevant to Biological Function

Theoretical Assessment of Lipophilicity

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical molecular property that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com Theoretical methods are widely used to predict LogP values, providing an early indication of a compound's drug-likeness.

The introduction of fluorine atoms or trifluoromethyl (CF₃) groups into a molecule is a well-established strategy in medicinal chemistry to modulate its properties. researchgate.net The CF₃ group in this compound significantly increases its lipophilicity compared to the unsubstituted parent adenine or its 9-ethyl derivative. This increased lipophilicity can enhance membrane permeability and binding affinity to hydrophobic pockets in target proteins. nih.gov

Computational tools can calculate LogP values (cLogP) based on the molecular structure. A comparison of the calculated lipophilicity for related structures is presented below.

CompoundMolecular FormulaKey SubstituentsPredicted cLogP (approx.)
AdenineC₅H₅N₅None-1.2
9-EthyladenineC₇H₉N₅9-Ethyl0.2
This compound C₈H₈F₃N₅9-Ethyl, 2-CF₃1.8

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule and their relative energies. nih.govnih.gov The flexibility or rigidity of a molecule and its preferred 3D shape are crucial for its ability to bind to a specific biological target. The set of accessible conformations and their energies can be represented by a conformational energy landscape. nih.gov

For this compound, the primary sources of conformational flexibility are the rotation of the ethyl group at the N9 position and, to a lesser extent, the trifluoromethyl group at the C2 position. The purine ring system itself is largely planar. nih.gov

Substitutions on the purine ring influence its conformational preferences. nih.govnih.gov Theoretical calculations, such as quantum mechanics or molecular mechanics, can be used to explore the potential energy surface of the molecule by systematically rotating the key dihedral angles. This analysis identifies low-energy, stable conformations that are most likely to be present in solution and to be the "bioactive conformation" responsible for interacting with a receptor. nih.gov Understanding the energy landscape helps explain why certain structural modifications lead to higher affinity and provides a basis for designing more rigid, pre-organized ligands that pay a lower entropic penalty upon binding.

Key dihedral angles for the conformational analysis of this compound would include:

C8-N9-C1'-C2': Defines the orientation of the ethyl group relative to the purine ring.

N1-C2-C(CF₃)-F: Defines the rotation of the trifluoromethyl group.

The analysis would reveal the energetic barriers to rotation and the most stable orientations of the ethyl and trifluoromethyl substituents, which are critical for understanding its three-dimensional structure and interactions.

Applications in Chemical Biology and Drug Discovery Pipelines

9-Ethyl-2-(trifluoromethyl)purin-6-amine as a Chemical Probe for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems, such as proteins or cellular pathways. While specific studies designating this compound as a formal chemical probe are not extensively detailed in public literature, its characteristics are indicative of such potential. Purine (B94841) analogues are frequently employed as probes to elucidate biochemical mechanisms and biophysical properties of nucleic acids and proteins. mdpi.com

The utility of a purine derivative as a chemical probe often stems from its ability to act as an agonist or antagonist for receptors, such as adenosine (B11128) receptors, or as an inhibitor of enzymes involved in purine metabolism or cellular signaling, like kinases. mdpi.com The ethyl group at the N9 position and the electron-withdrawing trifluoromethyl group at C2 can significantly influence the compound's binding affinity, selectivity, and metabolic stability, which are critical properties for a chemical probe. For instance, related purine derivatives have been developed as radiolabeled probes for positron emission tomography (PET) to image specific biological processes, such as the activity of viral enzymes in cancer cells. nih.gov

Scaffold Design for the Development of Novel Bioactive Compounds

The purine ring system is considered a "privileged scaffold" in medicinal chemistry because it can bind to a wide variety of biological targets with high affinity. nih.gov The core structure of this compound serves as an excellent starting point for the design of new bioactive compounds. The C2, C6, and C8 positions of the purine ring are amenable to chemical modification, allowing for the systematic synthesis of compound libraries to explore structure-activity relationships (SAR). mdpi.comgoogle.com

Research into 9-ethyl-9H-purine derivatives has demonstrated the value of this scaffold. In one study, a series of new 9-ethyl-9H-purine derivatives were synthesized and screened for their ability to inhibit the proliferation of various tumor cells. nih.gov This work highlights how modifications to the purine core, while maintaining the 9-ethyl group, can lead to the discovery of compounds with significant biological activity. The development of diverse purine libraries, often through techniques like solid-phase synthesis, facilitates the high-throughput screening necessary for identifying new drug leads. google.com

Lead Optimization Strategies for Purine-Based Therapeutics

Lead optimization is a critical phase in drug discovery where an initial "hit" or "lead" compound is chemically modified to improve its therapeutic properties. danaher.comnih.gov For purine-based therapeutics, this process involves enhancing potency, improving selectivity for the target, and optimizing pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.govcriver.com

Strategies for optimizing purine-based leads often include:

Modification of Substituents: Altering the chemical groups at the C2, C6, and N9 positions to improve target binding and ADME properties. For example, efforts to optimize purine-based inhibitors of the Mps1 kinase involved modifying these positions to enhance biochemical activity, cytotoxicity, and oral bioavailability. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve efficacy or reduce toxicity.

Structure-Based Design: Using the three-dimensional structure of the target protein to guide the design of more potent and selective inhibitors. acs.org

The goal is to refine the lead molecule into a preclinical candidate with a desirable balance of efficacy and drug-like properties. danaher.com

Rational drug design leverages an understanding of a biological target and the mechanism of action to design new drugs. bpums.ac.irpatsnap.comacs.org This approach is heavily reliant on Structure-Activity Relationship (SAR) studies and computational chemistry. openmedicinalchemistryjournal.comwiley.com

SAR studies systematically investigate how each part of a molecule contributes to its biological effect. For example, in a study of 9-ethyl-9H-purine derivatives, SAR analysis revealed that the presence of a trifluoromethyl group was crucial for significant activity against cervical cancer cells. nih.gov This finding underscores the importance of the specific trifluoromethyl substitution present in this compound.

Table 1: Illustrative SAR Findings for 9-Ethyl-9H-Purine Derivatives Against Cancer Cell Lines This table is based on findings for a series of related compounds to illustrate the principles of SAR.

Compound Modification Key Substituent Effect on Activity
Derivative 4g Trifluoromethyl group Significant activity against cervical cancer cells (HeLa, SiHa, CaSki) nih.gov
Derivative 4b Trifluoromethoxy group Significant activity against cervical cancer cells nih.gov

Computational methods such as molecular docking, molecular dynamics, and quantitative structure-activity relationship (QSAR) modeling are used to predict how a compound will bind to its target and to guide the design of new analogues with improved affinity and selectivity. patsnap.comopenmedicinalchemistryjournal.com These in silico techniques accelerate the drug design process by prioritizing which compounds to synthesize and test, saving time and resources. wiley.com

Role in Targeted Drug Discovery and Precision Medicine Approaches

Targeted drug discovery aims to develop therapies that act on specific molecular targets associated with a particular disease. nih.gov The purine scaffold is central to the development of targeted inhibitors for several key protein families, particularly kinases and G-protein coupled receptors (GPCRs) like adenosine receptors. nih.govnih.gov

The frequent deregulation of the PI3K/Akt/mTOR signaling pathway in various cancers has made its component kinases attractive targets. nih.gov Purine-based structures have been successfully developed as potent and selective inhibitors of these kinases. nih.gov The compound this compound, with its purine core, fits the profile of a molecule that could be developed as a kinase inhibitor. The trifluoromethyl group can enhance binding affinity and metabolic stability, properties that are highly desirable for targeted therapeutics. nih.gov

By identifying the specific molecular target of a potent compound, researchers can link its activity to a specific patient population (e.g., those with a particular genetic mutation), which is the foundation of precision medicine. patsnap.com

Broader Applications of Purine Derivatives in Materials Science and Catalysis (General relevance)

Beyond their biological roles, purine derivatives are finding applications in materials science and catalysis due to their unique chemical properties. The purine ring system, with its multiple nitrogen atoms, is capable of forming strong hydrogen bonds and participating in pi-stacking interactions. These properties are being exploited to create supramolecular assemblies and functional materials.

In catalysis, purine derivatives can act as ligands for metal catalysts. mdpi.commdpi.com Advances in synthetic chemistry, such as metal-mediated C-H bond functionalization and cross-coupling reactions, have made it easier to create complex purine structures. nih.govyork.ac.ukresearchgate.net These synthetic methods not only aid in drug discovery but also enable the creation of purine-based molecules for applications in organic electronics, sensing, and asymmetric catalysis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 9-Ethyl-2-(trifluoromethyl)purin-6-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution at the 6-position of a purine scaffold. For example, 2,6-dichloropurine derivatives can react with ethylamine under microwave-assisted conditions (110–140°C, 30–60 min) in DMF with a base like Hunig’s Base, achieving yields >90% . Solvent choice (e.g., DMF for polar intermediates) and temperature control are critical to minimize by-products. Potassium carbonate is often used as a base for alkylation at the 9-position .

Q. How can tautomeric forms of this compound be characterized experimentally?

  • Methodological Answer : Tautomerism in purine derivatives is studied via NMR (¹H and ¹³C) to observe proton shifts and coupling patterns. X-ray crystallography (using SHELX software for refinement) resolves bond lengths and angles, confirming dominant tautomeric states. For instance, N9-alkylated purines typically adopt the 9H tautomer due to steric and electronic stabilization .

Q. What spectroscopic techniques are essential for structural validation?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and purity. ¹H/¹³C NMR identifies substituent positions (e.g., ethyl at N9 vs. trifluoromethyl at C2). IR spectroscopy detects functional groups like NH₂ stretches (~3400 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting crystallography data for N9-substituted purines be resolved?

  • Methodological Answer : Discrepancies in bond lengths (e.g., C2–N3 vs. N7–C8) may arise from dynamic disorder or solvent effects. Use high-resolution data (≤0.8 Å) and SHELXL refinement with anisotropic displacement parameters. Compare with databases (e.g., Cambridge Structural Database) to validate atypical geometries .

Q. What strategies improve selectivity in Suzuki-Miyaura couplings for purine functionalization?

  • Methodological Answer : For C8 modifications, use Pd(PPh₃)₄ with arylboronic acids in toluene under reflux. Add K₂CO₃ to deprotonate intermediates and suppress competing N7/N3 side reactions. Protecting N9 with tetrahydropyranyl (THP) groups enhances regioselectivity .

Q. How does the trifluoromethyl group influence binding to biological targets like kinases?

  • Methodological Answer : The CF₃ group at C2 increases lipophilicity (logP ~2.5) and stabilizes hydrophobic pockets via van der Waals interactions. Competitive inhibition assays (e.g., fluorescence polarization) show IC₅₀ values <100 nM for PI3K isoforms, correlating with molecular docking studies .

Q. What analytical challenges arise in quantifying degradation products under physiological pH?

  • Methodological Answer : Hydrolysis at N9–C bonds generates ethylamine and trifluoromethylpurine fragments. Use reversed-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) with UV detection at 260 nm. Accelerated stability studies (40°C, 75% RH) identify major degradation pathways .

Conflict Resolution in Data Interpretation

Q. How to address contradictions in reported bioactivity across cell lines?

  • Methodological Answer : Variability may stem from differences in cell permeability (logD ~1.8) or efflux pumps (e.g., P-gp). Perform comparative assays with matched isogenic lines (e.g., MCF-7 vs. MCF-7/ADR) and use LC-MS to quantify intracellular concentrations. Adjust EC₅₀ values for ATP-binding cassette transporter activity .

Structural-Activity Relationship (SAR) Guidance

Q. Which substituent modifications enhance potency against drug-resistant mutants?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., CN at C2) improves resistance profiles. Compare 9-ethyl vs. 9-isopropyl analogs: bulkier N9 substituents reduce off-target binding (ΔΔG ~2.1 kcal/mol) but may decrease solubility. Balance via logP optimization (target 1.5–3.0) .

Tables for Key Data

Property Value/Technique Reference
Synthetic Yield (microwave)>90% (110–140°C, 30–60 min)
logP (CF₃ derivative)2.5 (±0.3)
PI3Kα IC₅₀87 nM (FP assay)
HPLC Retention Time3.67 min (C18, 0.1% TFA)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.